Methyl tetradeca-3,4-dienoate Methyl tetradeca-3,4-dienoate
Brand Name: Vulcanchem
CAS No.: 81981-10-4
VCID: VC20613234
InChI: InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h11,13H,3-10,14H2,1-2H3
SMILES:
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol

Methyl tetradeca-3,4-dienoate

CAS No.: 81981-10-4

Cat. No.: VC20613234

Molecular Formula: C15H26O2

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

Methyl tetradeca-3,4-dienoate - 81981-10-4

Specification

CAS No. 81981-10-4
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Standard InChI InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h11,13H,3-10,14H2,1-2H3
Standard InChI Key GFJPZNNUBIFIFW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC=C=CCC(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl tetradeca-3,4-dienoate features a linear carbon chain with conjugated double bonds at carbons 3–4, followed by a methyl ester group at the terminal position. The canonical SMILES representation (CCCCCCCCC=C=CCC(=O)OC\text{CCCCCCCCC=C=CCC(=O)OC}) highlights this arrangement, while its InChIKey (GJZFJFPUWJPEFM-UHFFFAOYSA-N\text{GJZFJFPUWJPEFM-UHFFFAOYSA-N}) provides a unique identifier for computational and database applications. The conjugated diene system contributes to its planar geometry, enhancing potential for cycloaddition reactions and electronic interactions in polymer matrices.

Comparative Analysis with Related Dienoates

To contextualize its properties, Table 1 contrasts methyl tetradeca-3,4-dienoate with structurally similar dienoates:

Compound NameCAS No.Molecular FormulaMolecular Weight (g/mol)Double Bond PositionsSource/Application
Methyl tetradeca-3,4-dienoate81981-09-1C14H24O2\text{C}_{14}\text{H}_{24}\text{O}_{2}224.343,4Synthetic/Leonotis nepetifolia
Methyl tetradeca-2,4-dienoate54977-81-0C15H26O2\text{C}_{15}\text{H}_{26}\text{O}_{2}238.372,4Synthetic intermediates
Methyl 12,13-tetradecadienoate91692385C15H26O2\text{C}_{15}\text{H}_{26}\text{O}_{2}238.3712,13Metabolic studies

The positional isomerism of double bonds significantly influences reactivity. For instance, the 3,4-dienoate’s conjugation enables resonance stabilization, whereas terminal dienes (e.g., 12,13-dienoate) exhibit distinct metabolic behaviors .

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

The primary synthetic route involves palladium-catalyzed reactions, leveraging methodologies developed for unsaturated esters. A representative approach involves coupling propargyl alcohols with α,β-unsaturated acyl chlorides, followed by esterification. For example, reacting deca-3,4-dienoic acid with methanol under acidic conditions yields the target compound, though reaction yields and selectivity require optimization.

Natural Occurrence and Isolation

Methyl tetradeca-3,4-dienoate has been isolated from the seeds of Leonotis nepetifolia, a plant used in traditional medicine across Africa and Asia . Chinese researchers identified it alongside five other dienoates using nuclear magnetic resonance (NMR) spectroscopy, though its concentration was sub-1% of the total fatty acid profile . This natural occurrence suggests potential biosynthetic pathways involving Δ3-desaturases, though detailed enzymology remains unstudied.

Challenges and Future Directions

Knowledge Gaps

Current research is hampered by limited availability of the pure compound and a lack of targeted studies. Physicochemical data (e.g., boiling point, solubility) remain uncharacterized, hindering industrial adoption .

Recommended Studies

  • Synthetic Optimization: Develop stereoselective routes using organocatalysts or engineered enzymes.

  • Application Trials: Test its efficacy in polymer composites and drug delivery systems.

  • Biosynthetic Pathways: Elucidate its formation in Leonotis nepetifolia to enable biotechnological production.

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